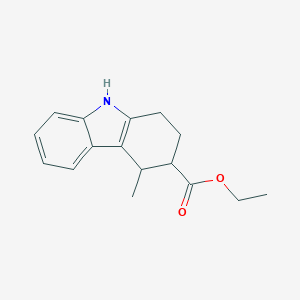
4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester, also known as MTCCAEE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTCCAEE is a derivative of carbazole, which is a heterocyclic compound that has been extensively studied for its biological and pharmacological properties.
作用機序
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester can inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester can reduce the growth of tumors in animal models and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. It is also relatively non-toxic and has low side effects. However, one limitation of 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical studies on the compound, which limits its potential for translation to human use.
将来の方向性
There are several future directions for the study of 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester. One direction is the development of more efficient synthesis methods for the compound, which could improve its scalability and reduce its cost. Another direction is the investigation of the compound's potential as a treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, the development of novel formulations of 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester that improve its solubility and bioavailability could enhance its potential for clinical use. Finally, the study of the compound's mechanism of action and its interaction with other signaling pathways could provide insights into its potential therapeutic applications.
In conclusion, 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester is a promising compound that has potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, the compound's unique properties make it an attractive target for scientific investigation.
合成法
4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with a tryptamine derivative. Another method involves the reaction of carbazole with ethyl chloroformate in the presence of a base, followed by esterification with ethanol. The purity of the synthesized compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester has been studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In organic electronics, 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester has been used as a building block for the synthesis of organic semiconductors, which have applications in the development of electronic devices such as solar cells and transistors. In materials science, 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester has been used as a precursor for the synthesis of metal-organic frameworks, which have applications in gas storage, catalysis, and drug delivery.
特性
製品名 |
4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester |
|---|---|
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC名 |
ethyl 4-methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-3-19-16(18)11-8-9-14-15(10(11)2)12-6-4-5-7-13(12)17-14/h4-7,10-11,17H,3,8-9H2,1-2H3 |
InChIキー |
AVFVGKNJQLMFJG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCC2=C(C1C)C3=CC=CC=C3N2 |
正規SMILES |
CCOC(=O)C1CCC2=C(C1C)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B304431.png)
![Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304432.png)
![3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)
![Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate)](/img/structure/B304437.png)

![N-(4-bromophenyl)-2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304442.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B304443.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304444.png)
![3-(2,6-Dimethyl-4-morpholinyl)-1-{4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304445.png)
![6-Methyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304446.png)
![3-{[2-(3-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304450.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304452.png)
![3-[(2,3-Dimethylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304453.png)
![1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B304454.png)